6-(4-Hydroxyphenyl)pyridazin-3(2H)-one
Overview
Description
6-(4-Hydroxyphenyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the pyridazinone under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-(4-Hydroxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The pyridazinone ring can be reduced to form the corresponding dihydropyridazine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-(4-quinonyl)pyridazin-3(2H)-one.
Reduction: Formation of 6-(4-hydroxyphenyl)dihydropyridazine.
Substitution: Formation of various substituted pyridazinones depending on the substituent introduced.
Scientific Research Applications
6-(4-Hydroxyphenyl)pyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6-(4-Methoxyphenyl)pyridazin-3(2H)-one: Similar structure but with a methoxy group instead of a hydroxy group.
6-(4-Chlorophenyl)pyridazin-3(2H)-one: Contains a chloro group instead of a hydroxy group.
6-(4-Nitrophenyl)pyridazin-3(2H)-one: Features a nitro group in place of the hydroxy group.
Uniqueness
6-(4-Hydroxyphenyl)pyridazin-3(2H)-one is unique due to the presence of the hydroxy group, which can participate in various chemical reactions and interactions. This makes it a versatile compound for different applications, particularly in medicinal chemistry where hydrogen bonding is crucial for drug-receptor interactions .
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-8-3-1-7(2-4-8)9-5-6-10(14)12-11-9/h1-6,13H,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLZCIKDGHGUAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20536538 | |
Record name | 6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20536538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54851-73-9 | |
Record name | 6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20536538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key properties of HPZ that make it suitable for polymer synthesis?
A1: HPZ possesses a hydroxyl group and a pyridazinone ring, making it a valuable monomer for polymerization reactions.
- Hydroxyl group reactivity: The hydroxyl group (-OH) on HPZ readily participates in nucleophilic substitution reactions. This reactivity is crucial for polymerization with activated aromatic dihalides like 4, 4′-difluorobenzophenone (DFBP) [, ].
- Pyridazinone ring influence: The presence of the pyridazinone ring influences the polymer's final properties. It can impact solubility, glass transition temperature (Tg), and thermal stability [, ].
Q2: How does the incorporation of HPZ impact the thermal properties of polymers?
A2: The inclusion of HPZ generally leads to enhanced thermal stability and influences the glass transition temperature of the resulting polymers.
- Increased Tg: In poly(arylene ether)s synthesized with bisphenol A (BPA), increasing the HPZ content leads to higher Tg values []. This suggests stronger intermolecular interactions and a more rigid polymer structure.
- High thermal stability: Poly(aryl ether ketone)s incorporating HPZ, even alongside other monomers like DOPO-PhOH, demonstrate high thermal stability with 5% weight loss temperatures ranging from 411–500 °C [, ].
Q3: Can HPZ be used to create fluorescent polymers, and if so, what are the potential applications?
A3: Yes, HPZ can be utilized in the synthesis of fluorescent polymers. Research has shown its successful copolymerization with a blue-fluorescent monomer, 2,4,6-tris(4-fluorophenyl)-1,3,5-triazine (TFPT), to create fluorescent polymeric nanoparticles (FCPNs) []. These FCPNs demonstrate excellent biocompatibility and intense blue fluorescence, highlighting their potential for applications like live cell imaging and biological labeling [].
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